Edward A Greenfield,
James DeCaprio,
Mohan Brahmandam
PMID: 32873728
DOI:
10.1101/pdb.prot100032
Abstract
In many cases, solubility and proper folding of fusion proteins expressed in bacteria pose a major challenge in protein purification and crystallization. This is especially true when the fusion proteins are of eukaryotic origin. They form aggregates or become packaged into inclusion bodies, which makes protein purification extremely difficult. Sarkosyl is widely used to extract misfolded proteins from inclusion bodies in soluble form.
J Wyler,
P M Meyer Sauteur,
R Zbinden,
C Berger
PMID: 32437955
DOI:
10.1016/j.cmi.2020.04.044
Abstract
Wenjie Du,
Xiaoding Huang,
Jiamin Zhang,
Dongbo Wang,
Qi Yang,
Xiaoming Li
PMID: 34091271
DOI:
10.1016/j.biortech.2021.125321
Abstract
In this study, sodium lauroyl sarcosinate (SLS) was used to promote anaerobic digestion of waste activated sludge for producing methane. It was found maximum cumulative methane production increased from 98.1 ± 3.1 to 166.0 ± 4.3 mL/g Volatile Suspended Solids (VSS) with dosage increasing from 0 (control) to 40 mg SLS/g TSS. But the addition of SLS (>10 mg SLS/g Total Suspended Solids (TSS)) resulted in prolonged lag phase time. Microbiological analysis showed that Syntrophobacter and Syntrophomonas both got enriched in reactors fed with SLS. Furthermore, hydrogenotrophic methanogens genus got more enrichment in contrast to acetoclastic methanogens. Mechanism analysis indicated that addition SLS could decrease surface tension, and promote release of organic matters as well as improve activities of hydrolytic enzymes. Besides, SLS could be nearly degraded completely within 3 days, and its degradation intermediates could be further transformed into methane gradually, thus enhancing methane production eventually.
Liqun Huang,
Xinhui Kou,
Wenwen Zheng,
Xiong Xiao,
Conggang Li,
Maili Liu,
Yixiang Liu,
Ling Jiang
PMID: 32029111
DOI:
10.1016/j.aca.2019.12.013
Abstract
A protein gel electrophoresis procedure using 0.05% w/v sarkosyl, is reported. The method called 05SAR-PAGE can be used to identify the native masses, dimeric states and modification states of proteins, and also be suitable for pursuing native electroblotting and immunodetection. It has been demonstrated by NMR spectroscopy that 0.05% w/v SAR is much milder than SDS, so it has subtle effects on the native structure of proteins. Therefore, the non-covalent dimerization of PhoB
and PhoR
can be identified by 05SAR-PAGE which cannot be observed by SDS-PAGE. It has also been demonstrated that 05SAR-PAGE can be used to identify the phosphorylated or methylated proteins. Besides, 05SAR-PAGE shows the advantages of simple operation and low cost, and can be easily adapted to diverse applications.
Günseli Özdemir,
Saadet Yapar
PMID: 31955019
DOI:
10.1016/j.colsurfb.2020.110791
Abstract
The main objective of the present study was the preparation and characterization of new cationic/anionic surfactants and Cu
/Zn
modified montmorillonites and the evaluation of their potential applicability as antibacterial agents for topical applications. To evaluate the antibacterial activity of Cu
and Zn
by synergistic effect, as well as to reduce the well-known toxicity of these metal cations; cetylpyridinium (CP) and N-lauroylsarcosinate (SR) intercalated montmorillonite (Mt-CP-SR) was used as the host material. In addition to their role to capture the metal cations and inhibit their release in any contact medium, these surfactants also increase the efficacy of the material due to their antibacterial properties. The effect of surfactant loading on the adsorption behavior of the metal cations onto the Mt-CP was investigated using SR in two different concentrations, namely 0.7 and 1.0 CEC of sodium montmorillonite (Mt-Na). The samples prepared were characterized using SEM, ATR-FTIR, zeta potential, and XRD analyses and they were subjected to antibacterial tests using the "Standard Method Under Dynamic Contact Conditions" on the Gram positive S. aureus, and Gram negative E. coli. As confirmed with desorption and characterization studies, the addition of Cu
/Zn
onto the Mt-CP-SR yielded double adsorbed amounts compared to that of the Mt-CP, which indicated that Cu
/Zn
bound to SR
interacted with the Mt surface. In contrary of Zn
caused no considerable change in the antibacterial effect of the host, Cu
addition enhanced the antibacterial activity. The produced antibacterial agents have the potential use in dyes, polymer composites, personal care products, and topical medicinal applications.
Jane Thibeault,
Jessica Patrick,
Alexi Martin,
Brian Ortiz-Perez,
Shakeema Hill,
Songjie Zhang,
Ke Xia,
Wilfredo Colón
PMID: 30779907
DOI:
10.1016/j.ab.2019.02.008
Abstract
Sodium dodecyl sulfate (SDS) is a detergent used as a strong denaturant of proteins in gel electrophoresis. It has previously been shown that certain hyperstable, also known as kinetically stable, proteins are resistant to SDS and thus require heating for their denaturation in the presence of SDS. Because of its high denaturing strength, relatively few proteins are resistant to SDS thereby limiting the current use of SDS-PAGE for identifying hyperstable degradation-resistant proteins. In this study, we show that sarkosyl, a milder detergent than SDS, is able to identify proteins with moderately high kinetic stability that lack SDS-resistance. Our assay involves running and subsequently comparing boiled and unheated protein samples containing sarkosyl, instead of SDS, on PAGE gels and identifying subsequent differences in protein migration. Our results also show that sarkosyl and SDS may be combined in PAGE experiments at varying relative percentages to obtain semi-quantitative information about a protein's kinetic stability in a range inaccessible by probing through native- or SDS-PAGE. Using protein extracts from various legumes as model systems, we detected proteins with a range of protein stability from nearly SDS-resistant to barely sarkosyl resistant.
Noorul Adawiyah Mustahil,
Siti Hawatulaila Baharuddin,
Atikah Aini Abdullah,
Ambavaram Vijaya Bhaskar Reddy,
Mohamed Ibrahim Abdul Mutalib,
Muhammad Moniruzzaman
PMID: 31078892
DOI:
10.1016/j.chemosphere.2019.05.026
Abstract
Ionic liquids (ILs) based surfactants have been emerged as attractive alternatives to the conventional surfactants owing to their tailor-made and eco-friendly properties. Therefore, present study described the synthesis of nine new fatty amino acids based IL surfactants utilizing lauroyl sarcosinate anion and pyrrolidinium, imidazolium, pyridinium, piperidinium, morpholinium and cholinium cations for the first time. The synthesized surface active lauroyl sarcosinate ionic liquids (SALSILs) were characterized by
H NMR,
C NMR and TGA. Next, the surface tension and critical micellar concentrations were determined and compared with the surface properties of ILs based surfactants. Further, the toxicity and biodegradability of the synthesized SALSIILs were evaluated to confirm their safe and efficient process applications. The studies revealed that three out of nine synthesized SALSILs containing pyridinium cation have showed strong activity towards the tested microbial growth. The remaining six SALSILs met the biocompatible measures demonstrating moderate to low activity depends on the tested microbes. The alicyclic SALSILs containing morpholinium and piperidinium cations have demonstrated 100% biodegradation after 28 days of the test period. Overall, it is believed that the synthesized SALSILs could effectively replace the conventional surfactants in a wide variety of applications.
I-Hsuan Chen,
Hui Xiao,
Thomas Daly,
Ning Li
PMID: 31999105
DOI:
10.1021/acs.analchem.9b05081
Abstract
Host cell proteins (HCPs) are process-related impurities that are generated by the host organism and are typically present at low levels in recombinant biopharmaceutical products, such as therapeutic antibodies. While overall HCP levels are usually monitored by enzyme-linked immunosorbent assay (ELISA), liquid chromatography coupled to mass spectrometry (LC-MS) is emerging as a powerful tool that can provide both qualitative and quantitative information about HCP levels during purification process development. However, a major challenge for LC-MS-based methods is that there can be a more than 5 orders of magnitude difference in the concentration between HCPs and therapeutic antibody in solution, which precludes the effective identification of low abundance HCPs in antibody product. This work reports a simple and powerful strategy to identify HCPs in antibody drug substance by applying molecular weight cutoff (MWCO) filtration step followed by shotgun proteomic analysis. After dissociating the interaction between HCPs and antibody with an anionic detergent, the depletion of antibody from HCPs can be easily achieved with the MWCO filtration step. Using this method, we observed that the dynamic range across proteins in the HCP samples was significantly decreased up to 1000-fold. In addition, by spiking in known amounts of HCPs to purified antibody drug substance with low levels of HCPs, we demonstrated that our method could detect HCP with low molecular weight (11 kDa and 17 kDa) at a concentration as low as 1 ppm. When applying this methodology to the study of HCPs in NIST monoclonal antibody (NISTmAb), more than 150 HCPs were confidently identified, which doubles the number of identified HCPs that have been previously reported. Parallel reaction monitoring (PRM) results confirmed that the novel HCPs found using this method were present in very low abundance (0.01-8 ppm), highlighting that our method reduces the dynamic range by removing antibody interference and improving the sensitivity of HCP identification and quantification.
Shih-Han Wang,
Chiu-Feng Wang,
Ting-Wei Chang,
Yu-June Wang,
You-Di Liao
PMID: 31083701
DOI:
10.1371/journal.pone.0216946
Abstract
Antimicrobial peptides (AMPs) are important components of the host innate defense mechanism against invading microorganisms. Although AMPs are known to act on bacterial membranes and increase membrane permeability, the action mechanism of most AMPs still remains unclear. In this report, we found that the TP4 peptides from Nile tilapia anchored on E. coli cells and enabled them permeable to SYTOX Green in few minutes after TP4 addition. TP4 peptides existed in small dots either on live or glutaraldehyde-fixed cells. TP4 peptides were driven into oligomers either in soluble or insoluble form by a membrane-mimicking anionic surfactant, sarkosyl, depending on the concentrations employed. The binding forces among TP4 components were mediated through hydrophobic interaction. The soluble oligomers were negatively charged on surface, while the insoluble oligomers could be fused with each other or piled on existing particles to form larger particles with diameters 0.1 to 20 μm by hydrophobic interactions. Interestingly, the morphology and solubility of TP4 particles changed with the concentration of exogenous sarkosyl or trifluoroethanol. The TP4 peptides were assembled into oligomers on or in bacterial membrane. This study provides direct evidence and a model for the oligomerization and insertion of AMPs into bacterial membrane before entering into cytosol.
Thilini O Ukwaththage,
Octavia Y Goodwin,
Abigael C Songok,
Alexa M Tafaro,
Li Shen,
Megan A Macnaughtan
PMID: 31545893
DOI:
10.1021/acs.biochem.9b00665
Abstract
is an obligate intracellular bacterial pathogen that causes the most common sexually transmitted bacterial disease in the world. The bacterium has a unique biphasic developmental cycle with a type III secretion system (T3SS) to invade host cells. Scc4 is a class I T3SS chaperone forming a heterodimer complex with Scc1 to chaperone the essential virulence effector, CopN. Scc4 also functions as an RNA polymerase binding protein to regulate σ
-dependent transcription. Aggregation and low solubility of 6X-histidine-tagged Scc4 and the insolubility of 6X-histidine and FLAG-tagged Scc1 expressed in
have hindered the high-resolution nuclear magnetic resonance (NMR) structure determination of these proteins and motivated the development of an on-column complex dissociation method to produce tag-free Scc4 and soluble FLAG-tagged Scc1. By utilizing a 6X-histidine-tag on one protein, the coexpressed Scc4-Scc1 complex was captured on nickel-charged immobilized metal affinity chromatography resin, and the nondenaturing detergent, sodium
-lauroylsarcosine (sarkosyl), was used to dissociate and elute the non-6X-histidine-tagged protein. Tag-free Scc4 was produced in a higher yield and had better NMR spectral characteristics compared to 6X-histidine-tagged Scc4, and soluble FLAG-tagged Scc1 was purified for the first time in a high yield. The backbone structure of Scc4 after exposure to sarkosyl was validated using NMR spectroscopy, demonstrating the usefulness of the method to produce proteins for structural and functional studies. The sarkosyl-assisted on-column complex dissociation method is generally applicable to protein complexes with high affinity and is particularly useful when affinity tags alter the protein's biophysical properties or when coexpression is necessary for solubility.